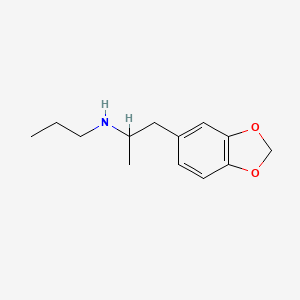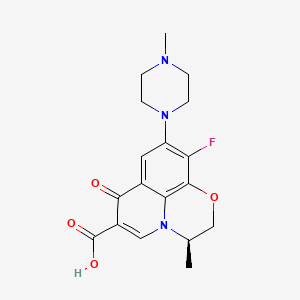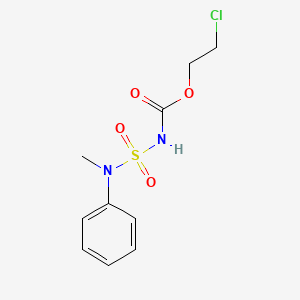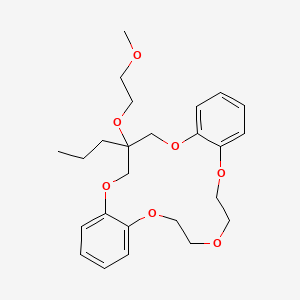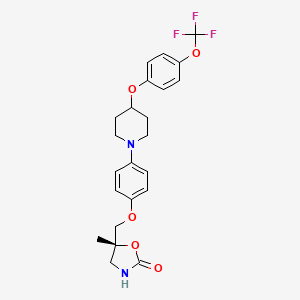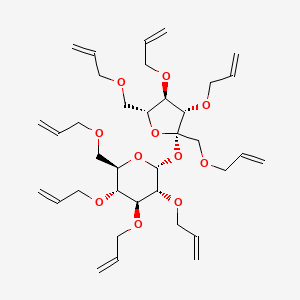![molecular formula C10H13N5O2S B12780468 [(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol CAS No. 145913-76-4](/img/structure/B12780468.png)
[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxathiolan N6-MeA-beta is a compound that features a 1,3-oxathiolane ring structure coupled with an N6-methyladenosine moiety. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the oxathiolane ring and the N6-methyladenosine moiety endows the compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxathiolane nucleosides, including Oxathiolan N6-MeA-beta, typically involves the creation of the oxathiolane ring followed by the coupling of this ring with a nucleobase. One common method involves the selective N-glycosylation of carbohydrate precursors at the C-1 position. This process can be carried out using various reagents and catalysts, such as Lewis acids, to achieve stereoselective N-glycosylation .
Industrial Production Methods
Industrial production of 1,3-oxathiolane nucleosides often involves efficient methods for the preparation of the oxathiolane ring and subsequent condensation with a pyrimidine or purine base. These processes can be optimized to produce the compounds as isolated enantiomers, which are crucial for their biological activity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxathiolan N6-MeA-beta can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the oxathiolane ring and the N6-methyladenosine moiety allows for diverse reactivity under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Oxathiolan N6-MeA-beta include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of peroxides or other oxidizing agents, while reduction reactions may utilize hydrogenation catalysts or metal hydrides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the oxathiolane ring may lead to the formation of sulfoxides or sulfones, while substitution reactions at the N6-methyladenosine moiety can result in various modified nucleosides.
Applications De Recherche Scientifique
Oxathiolan N6-MeA-beta has a wide range of scientific research applications:
Chemistry: It is used as a molecular probe to study nucleoside analogues and their interactions.
Industry: The compound is used in the development of novel pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of Oxathiolan N6-MeA-beta involves its interaction with specific molecular targets and pathways. The N6-methyladenosine moiety is known to influence various aspects of RNA metabolism, including splicing, translation, and stability . The oxathiolane ring may also contribute to the compound’s biological activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Oxathiolan N6-MeA-beta can be compared with other similar compounds, such as:
N6-methyladenosine (m6A): A prevalent RNA modification that regulates gene expression and RNA metabolism.
1,3-oxathiolane nucleosides: These compounds share the oxathiolane ring structure and are used as nucleoside analogues in various research and therapeutic applications.
The uniqueness of Oxathiolan N6-MeA-beta lies in the combination of the oxathiolane ring and the N6-methyladenosine moiety, which provides distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
145913-76-4 |
|---|---|
Formule moléculaire |
C10H13N5O2S |
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c1-11-9-8-10(13-4-12-9)14-5-15(8)6-3-18-7(2-16)17-6/h4-7,16H,2-3H2,1H3,(H,11,12,13)/t6-,7+/m0/s1 |
Clé InChI |
JZWKOFQHPPYKSI-NKWVEPMBSA-N |
SMILES isomérique |
CNC1=NC=NC2=C1N(C=N2)[C@@H]3CS[C@@H](O3)CO |
SMILES canonique |
CNC1=NC=NC2=C1N(C=N2)C3CSC(O3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


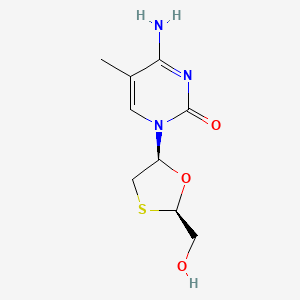
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
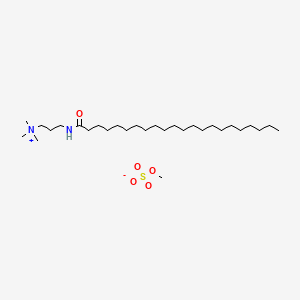
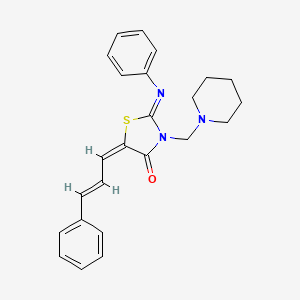
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)

